1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)-

Catalog No.
S12344185
CAS No.
646056-41-9
M.F
C10H16N4O
M. Wt
208.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadi...

CAS Number

646056-41-9

Product Name

1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl)-

IUPAC Name

2-(7-methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole

Molecular Formula

C10H16N4O

Molecular Weight

208.26 g/mol

InChI

InChI=1S/C10H16N4O/c1-13-6-4-10(7-13)3-2-5-14(10)9-12-11-8-15-9/h8H,2-7H2,1H3

InChI Key

SAWKCHBFYVSXAO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(C1)CCCN2C3=NN=CO3

1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl) is a complex organic compound characterized by its unique spirocyclic structure. The molecular formula is C10H16N4OC_{10}H_{16}N_{4}O with a molar mass of approximately 208.26 g/mol. This compound features a diazaspiro framework, which includes two nitrogen atoms in the spiro structure, and a 1,3,4-oxadiazole moiety that contributes to its chemical properties and biological activities. The compound's structural uniqueness allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology .

Typical of spiro compounds. Notable reactions include:

  • Nucleophilic substitutions: The oxadiazole group can participate in nucleophilic attack due to the presence of electron-withdrawing groups.
  • Cyclization reactions: The spiro structure allows for intramolecular cyclization under certain conditions, leading to the formation of more complex derivatives.
  • Redox reactions: The nitrogen atoms in the diazaspiro structure can participate in oxidation-reduction processes, influencing the compound's reactivity.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or novel properties .

Research indicates that 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl) exhibits significant biological activities:

  • Antimicrobial properties: Compounds with oxadiazole moieties are often explored for their potential as antimicrobial agents.
  • Anticancer activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, although further research is needed to elucidate its mechanism of action.
  • Neuroprotective effects: Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

These biological activities highlight the compound's potential for therapeutic applications .

The synthesis of 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl) can be achieved through several methods:

  • Multi-step synthesis: This involves creating the diazaspiro framework first and then introducing the oxadiazole moiety through cyclization reactions involving appropriate precursors.
  • One-pot synthesis: Recent advancements allow for the simultaneous formation of both the spiro and oxadiazole structures using specific reagents and catalysts to enhance yield and reduce reaction time.

The efficiency of these methods has been improved through optimization of reaction conditions such as temperature, solvent choice, and catalyst selection .

This compound has diverse applications across various fields:

  • Pharmaceuticals: Its potential as an antimicrobial and anticancer agent makes it a candidate for drug development.
  • Material Science: The unique structural properties may lend themselves to applications in creating novel materials with specific mechanical or electronic properties.
  • Agricultural Chemistry: Compounds with similar structures have been explored for use as pesticides or herbicides due to their biological activity against pests .

Interaction studies are crucial for understanding how 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl) interacts with biological molecules:

  • Protein binding studies: Investigating how the compound binds to target proteins can provide insights into its mechanism of action.
  • Enzyme inhibition assays: These studies help determine if the compound can inhibit specific enzymes involved in disease pathways.

Such interactions are essential for predicting the pharmacokinetics and pharmacodynamics of the compound in vivo .

Several compounds share structural similarities with 1,7-Diazaspiro[4.4]nonane, 7-methyl-1-(1,3,4-oxadiazol-2-yl). Here are some notable examples:

Compound NameStructure TypeUnique Features
7-Ethyl-2,7-diazaspiro[3.5]nonaneAzaspiroDifferent ring size; potential different biological activity
1-(5-Isothiazolyl)-7-methyl diazaspiroIsothiazole derivativeExhibits distinct antimicrobial properties
2-(7-Methyl-1,7-diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazoleOxadiazole derivativeSimilar oxadiazole moiety but different spiro framework

These compounds illustrate variations in biological activity and chemical reactivity due to differences in their structural components .

XLogP3

0.7

Hydrogen Bond Acceptor Count

5

Exact Mass

208.13241115 g/mol

Monoisotopic Mass

208.13241115 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

Explore Compound Types